Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate
Overview
Description
Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the benzoxazine ring. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the compound is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated benzoxazine derivatives.
Scientific Research Applications
Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include the modulation of oxidative stress and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
- Tert-butyl 6-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Uniqueness
Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHIVFAYYDULPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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